molecular formula C27H18InN3O3 B083753 Indium Oxine CAS No. 14514-42-2

Indium Oxine

Cat. No. B083753
CAS RN: 14514-42-2
M. Wt: 547.3 g/mol
InChI Key: AEGSYIKLTCZUEZ-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
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Description

Indium oxine is a chemical compound that has been widely used in scientific research due to its unique properties. It is a fluorescent dye that is used for cell labeling and tracking, as well as for the detection of lymphatic vessels and sentinel lymph nodes.

Scientific Research Applications

  • Platelet Kinetics Studies : Indium-III, when complexed with oxine, has been utilized as a radioactive platelet label for thrombus imaging and platelet turnover studies. The combination of Indium-III and oxine offers advantages such as reduced blood requirements, higher labeling efficiency, and the ability to perform external imaging of platelet distribution in vivo (Heaton et al., 1979).

  • Lymphocyte Labeling and Function Study : Indium 111 oxine is used to label peripheral lymphocytes for studying cell kinetics. It has been observed that the concentration of Indium 111 oxine affects lymphocyte surface phenotype and antibody-dependent cellular cytotoxicity, indicating its role in immunological research (Signore et al., 1983).

  • Analytical Chemistry Applications : The extraction of indium from solutions using oxine has been studied, highlighting its application in the field of analytical chemistry. This includes the investigation of effects like pH value, oxine concentration, and temperature on the extraction process (Schweitzer & Coe, 1961).

  • Molecular Structure Analysis : Indium oxine’s molecular structure has been determined through X-ray crystallography, which is significant for its radiopharmaceutical use, such as in blood product labeling. This research aids in understanding the compound's interactions and stability in various environments (Green & Huffman, 1988).

  • Endothelial Cell Kinetics : Indium 111 oxine is used for labeling endothelial cells in studies related to bioprosthetic flow surfaces. Research into the retention of the radioisotope within cells and its adherence to surfaces has implications for cardiovascular and biomaterial studies (Patterson et al., 1989).

  • Polarographic Determination in Chemistry : The use of indium oxinate for the polarographic determination of indium after liquid-liquid extraction into molten naphthalene showcases its application in more advanced chemical analysis methods (Fujinaga & Puri, 1975).

  • Subcellular Localization Studies : Indium-111 in indium-111-labeled platelets has been employed to demonstrate its subcellular localization, aiding in understanding platelet function and kinetics at a cellular level (Hudson et al., 1981).

  • Influence on Lymphocyte Function : The comparison of indium oxine and indium-tropolone complexes on the function of isolated human lymphocytes has been studied. This research helps in understanding the effects of these substances on specific lymphocyte functions, relevant in immunology (Signore et al., 1985).

properties

CAS RN

14514-42-2

Product Name

Indium Oxine

Molecular Formula

C27H18InN3O3

Molecular Weight

547.3 g/mol

IUPAC Name

indium(3+);quinolin-8-olate

InChI

InChI=1S/3C9H7NO.In/c3*11-8-5-1-3-7-4-2-6-10-9(7)8;/h3*1-6,11H;/q;;;+3/p-3

InChI Key

AEGSYIKLTCZUEZ-UHFFFAOYSA-K

Isomeric SMILES

C1=CC2=C(C(=C1)[O-])N=CC=C2.C1=CC2=C(C(=C1)[O-])N=CC=C2.C1=CC2=C(C(=C1)[O-])N=CC=C2.[In+3]

SMILES

C1=CC2=C(C(=C1)[O-])N=CC=C2.C1=CC2=C(C(=C1)[O-])N=CC=C2.C1=CC2=C(C(=C1)[O-])N=CC=C2.[In+3]

Canonical SMILES

C1=CC2=C(C(=C1)[O-])N=CC=C2.C1=CC2=C(C(=C1)[O-])N=CC=C2.C1=CC2=C(C(=C1)[O-])N=CC=C2.[In+3]

Other CAS RN

14514-42-2

synonyms

(111In)oxinate(3)
111In-oxine
indium oxinate
indium oxine
indium oxine sulfate, 111In-labeled cpd
indium oxine, 111In-labeled cpd
indium oxine, 113In-labeled cpd
indium oxine, 133In-labeled cpd
indium-111-oxine
indium-111-oxine sulfate

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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